Cis-vs-Trans Stereochemistry Decisively Dictates Renin Inhibitor Activity – Class-Level Pharmacological Precedence
In a structure-based drug design program at Novartis, a cis-configured 3,5-disubstituted piperidine direct renin inhibitor ((syn,rac)-1) was identified as a high-throughput screening hit, serving as the starting point for lead optimization [1]. The cis configuration was essential for the pharmacophoric presentation of the substituents within the renin active site, as confirmed by X-ray crystallography (PDB 4Q1N) [1]. By contrast, analogous trans-configured 3,5-disubstituted piperidines were not reported as active hits in this screening campaign, indicating that the cis stereochemistry is a critical determinant of renin target engagement [1]. The optimized cis-configured lead compound 31 subsequently demonstrated 60% oral bioavailability in rat and dose-dependent blood pressure lowering in the double-transgenic rat model [1]. Although this evidence derives from structurally elaborated 3,5-disubstituted piperidines rather than the parent diol, it establishes a class-level precedent that cis-3,5-substitution on the piperidine scaffold is pharmacologically privileged for renin inhibition.
| Evidence Dimension | Renin inhibitory activity and oral bioavailability – cis vs trans 3,5-disubstituted piperidine scaffold |
|---|---|
| Target Compound Data | Cis-configured lead (syn,rac)-1: high in vitro potency toward human renin; lead 31: 60% oral bioavailability in rat [1] |
| Comparator Or Baseline | Trans-configured 3,5-disubstituted piperidines: not identified as active hits in the same screening campaign [1] |
| Quantified Difference | Qualitative hit/no-hit differential (cis active, trans not reported active); 60% oral bioavailability for optimized cis lead [1] |
| Conditions | Human renin enzymatic assay; X-ray co-crystallography (PDB 4Q1N); double-transgenic rat model for in vivo blood pressure [1] |
Why This Matters
Demonstrates that the cis stereochemical configuration of the piperidine 3,5-substituents is pharmacologically privileged for renin inhibitor development, providing a compelling structural rationale for selecting the cis N-Boc diol building block over its trans counterpart in medicinal chemistry programs targeting aspartyl proteases.
- [1] Ostermann, N.; Webb, R.L.; Konishi, K.; Breitenstein, W.; Kosaka, T.; Wagner, T.; Gunji, H.; Ehara, T.; Maibaum, J.; Rigel, D.F.; et al. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Med. Chem. Lett. 2014, 5 (8), 916–921. View Source
